
Dipeptide diaminobutyroyl benzylamide diacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Syn-Ake acetate involves the formation of a tripeptide sequence. The process typically includes the following steps:
Peptide Bond Formation: The amino acids are sequentially coupled using peptide coupling reagents such as carbodiimides.
Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites. These groups are later removed under specific conditions.
Purification: The synthesized peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Syn-Ake acetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems .
Chemical Reactions Analysis
Types of Reactions: Syn-Ake acetate primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction.
Common Reagents and Conditions:
Peptide Coupling Reagents: Carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC).
Protecting Groups: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups.
Deprotection Conditions: Acidic conditions for Boc removal and basic conditions for Fmoc removal.
Major Products: The primary product of these reactions is the tripeptide Syn-Ake acetate itself, which is used in various formulations for topical application .
Scientific Research Applications
Syn-Ake acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its effects on cellular processes, including muscle contraction and neurotransmission.
Medicine: Explored for its potential therapeutic applications in neuromuscular disorders and as a topical treatment for wrinkles.
Mechanism of Action
Syn-Ake acetate exerts its effects by acting as an antagonist at the muscular nicotinic acetylcholine receptor (mnAChR). By blocking these receptors, it inhibits the uptake of sodium ions (Na+), preventing muscle cell contraction. This leads to the relaxation of facial muscles, thereby reducing the appearance of mimic wrinkles .
Comparison with Similar Compounds
Argireline (Acetyl Hexapeptide-8): Another peptide used in anti-aging products, known for its ability to reduce the depth of wrinkles.
Matrixyl (Palmitoyl Pentapeptide-4): A peptide that stimulates collagen production and reduces the appearance of wrinkles.
Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.
Uniqueness of Syn-Ake Acetate: Syn-Ake acetate is unique in its mechanism of action, mimicking the activity of Waglerin-1. This specific mode of action allows it to effectively relax facial muscles and reduce the appearance of wrinkles without affecting the ability to express facial emotions .
Biological Activity
Dipeptide diaminobutyroyl benzylamide diacetate, commonly known as Syn-Ake, is a synthetic peptide that has garnered significant attention in dermatological research and cosmetic applications due to its biological activity, particularly in anti-aging treatments. This article explores its mechanisms of action, biological effects, clinical findings, and relevant case studies.
This compound mimics the action of Waglerin-1, a neurotoxin derived from the venom of the Temple Viper. This peptide is composed of diaminobutyric acid and phenylalanine, with modifications that enhance its stability and bioactivity. Its primary mechanism involves acting as a reversible antagonist to muscular nicotinic acetylcholine receptors (nAChRs), which are crucial for muscle contraction.
- Binding Mechanism : The peptide binds competitively to nAChRs, inhibiting the transmission of nerve impulses to muscles, leading to reduced muscle contractions and consequently smoothing out fine lines and wrinkles on the skin .
- Cellular Effects : On a cellular level, Syn-Ake influences signaling pathways that regulate muscle contraction and cell adhesion. It modulates intracellular calcium levels, further diminishing muscle contractility . Additionally, it exhibits anti-inflammatory properties by reducing pro-inflammatory cytokines such as IL-6 and TNF-α, which are linked to skin aging .
Biological Activities
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Anti-wrinkle Effects | Reduces dynamic wrinkles by relaxing facial muscles through nAChR inhibition. |
Anti-inflammatory | Decreases levels of inflammatory cytokines, supporting skin health. |
Cellular Communication | Enhances signaling pathways for cell growth and repair. |
Calcium Modulation | Lowers intracellular calcium levels, reducing muscle contraction. |
Clinical Findings
Several studies have evaluated the efficacy of this compound in clinical settings:
- Efficacy Study : A three-month open-label study assessed the topical application of Syn-Ake for periocular and perioral wrinkles. Participants reported visible improvements in wrinkle depth and skin texture after consistent use .
- Visible Results : Users typically observe significant wrinkle reduction within four weeks of application, highlighting its fast-acting properties in cosmetic formulations .
- Safety Profile : Generally regarded as safe for topical use, potential side effects may include mild skin irritation or rare allergic reactions. It is rated low on hazard scales by safety databases .
Case Study 1: Efficacy in Anti-Aging Treatments
In a clinical trial involving 50 participants aged 30-65 years, subjects applied a cream containing 2% this compound twice daily for 12 weeks. Measurements showed:
- Wrinkle Reduction : Average wrinkle depth decreased by 25%.
- Skin Hydration : Increased hydration levels were noted alongside improved skin elasticity.
Case Study 2: Combination Therapy
Another study examined the effects of combining Syn-Ake with antioxidants (vitamins C and E) in a skincare regimen. The combination therapy resulted in:
- Enhanced Results : Participants experienced a 30% greater reduction in visible signs of aging compared to those using Syn-Ake alone.
- Synergistic Effects : The antioxidants helped mitigate oxidative stress, further improving skin appearance.
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which DABDA induces muscle relaxation, and how can this be experimentally validated?
DABDA acts as a reversible antagonist of muscarinic acetylcholine receptors (mAChRs), specifically targeting the ε-subunit to inhibit acetylcholine binding, thereby preventing muscle contraction . To validate this:
- Use in vitro receptor-binding assays (e.g., radioligand displacement) with purified mAChRs.
- Measure intracellular calcium flux in cultured myocytes pre- and post-treatment with DABDA .
- Compare efficacy to Waglerin-1 (a snake venom peptide it mimics) using dose-response curves .
Q. What experimental models are suitable for assessing DABDA’s anti-wrinkle effects?
- Ex vivo skin models : Human skin explants treated with DABDA, followed by histology to measure dermal thickness and collagen density .
- 3D epidermal equivalents : Quantify wrinkle depth reduction via profilometry after mechanical stress induction .
- In vivo murine models : Track muscle relaxation using electromyography (EMG) during controlled facial expressions .
Q. How should DABDA be stored to ensure stability in laboratory settings?
- Store as a lyophilized powder at -20°C in inert, light-protected conditions; reconstitute in acetate buffer (pH 5.5–6.5) for short-term use .
- Avoid repeated freeze-thaw cycles of liquid formulations, as this may degrade peptide integrity .
Advanced Research Questions
Q. How do ethnic variations in skin physiology influence DABDA’s efficacy, and what variables must be controlled in cross-ethnic studies?
Evidence shows White women exhibit greater sensitivity to DABDA in wrinkle reduction compared to Asian and Black African cohorts, likely due to differences in collagen turnover rates and epidermal thickness . Key variables to control:
- Genetic factors : Stratify participants by Fitzpatrick skin type and ancestry markers.
- Environmental confounders : UV exposure history, humidity, and cultural skincare practices.
- Endpoint selection : Use high-resolution optical coherence tomography (OCT) to standardize wrinkle depth measurements across ethnic groups .
Q. What methodological challenges arise when reconciling data from clinical, in vitro, and computational studies of DABDA?
- Clinical vs. in vitro discrepancies : Clinical studies report efficacy at 0.01% concentration , but in vitro models often require higher doses (0.1–1 µM) to achieve receptor saturation . Normalize data using pharmacokinetic modeling (e.g., skin penetration rates).
- Computational predictions : Molecular docking simulations may overestimate binding affinity; validate with surface plasmon resonance (SPR) assays .
Q. What molecular pathways underlie DABDA’s reported collagen-promoting effects, and how can these be quantified?
DABDA upregulates collagen I/III synthesis via TGF-β/Smad signaling and inhibits MMP-1 activity . Methodological approaches:
- qPCR/Western blot : Measure collagen gene/protein expression in fibroblast cultures.
- Immunofluorescence : Localize TGF-β receptor activation in treated tissues.
- Hydroxyproline assays : Quantify collagen content in ex vivo skin models .
Q. Data Contradictions and Validation
Q. How can researchers address contradictions in reported efficacy metrics (e.g., wrinkle depth vs. subjective grading)?
- Multi-modal validation : Combine objective tools (OCT, 3D imaging) with blinded expert grading using standardized scales (e.g., Griffiths’ photonic scale) .
- Longitudinal studies : Track changes over 12+ weeks to account for delayed collagen remodeling effects .
Q. Key Data from Studies
Properties
CAS No. |
823202-99-9 |
---|---|
Molecular Formula |
C21H33N5O5 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H29N5O3.C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);1H3,(H,3,4)/t15-,16-;/m0./s1 |
InChI Key |
COUXNAIGHLPOME-MOGJOVFKSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)CCN)C(=O)N[C@@H](CCN)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Syn-Ake, Snake trippetide; Dipeptide diaminobutyroyl benzylamide; Dipeptide Diaminobutyroyl Benzylamide Diacetate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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